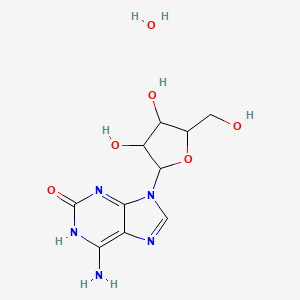

Isoguanosine Hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

359436-55-8 |

|---|---|

Molecular Formula |

C10H15N5O6 |

Molecular Weight |

301.26 g/mol |

IUPAC Name |

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one;hydrate |

InChI |

InChI=1S/C10H13N5O5.H2O/c11-7-4-8(14-10(19)13-7)15(2-12-4)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 |

InChI Key |

XJFGKAOCZWFNPZ-GWTDSMLYSA-N |

SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |

Isomeric SMILES |

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.O |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(O3)CO)O)O)N.O |

Synonyms |

1,2-Dihydro-2-oxo-adenosine Hydrate; |

Origin of Product |

United States |

Synthetic Methodologies for Isoguanosine Hydrate and Its Derivatives

Established Synthetic Routes for Isoguanosine (B3425122)

Over the years, various synthetic routes have been developed to produce isoguanosine. These methods have evolved to offer improved yields and milder reaction conditions. rsc.org

Diazotization-Based Synthesis Approaches

A prominent and efficient method for synthesizing isoguanosine involves the diazotization of 2,6-diaminopurine (B158960) riboside. researchgate.netresearchgate.netnih.gov This approach treats 2,6-diaminopurine riboside with sodium nitrite (B80452) in an acidic medium, such as acetic acid, at room temperature. researchgate.netresearchgate.netnih.gov The reaction is typically complete within a short period, for instance, 40 minutes, after which the solution is neutralized. researchgate.netresearchgate.net This method is considered simple, convenient, and suitable for large-scale synthesis of high-purity isoguanosine. researchgate.netnih.gov The diazotization of the 2-amino group is reportedly 15–20 times faster than that of the 6-amino group, allowing for selective conversion.

Synthesis from Precursor Nucleosides (e.g., 2,6-diaminopurine riboside, xanthosine (B1684192) derivatives, AICA riboside)

Isoguanosine can be synthesized from several precursor nucleosides, offering flexibility in starting materials and synthetic strategies. rsc.org

2,6-Diaminopurine Riboside: As mentioned above, the diazotization of 2,6-diaminopurine riboside is a key synthetic route. researchgate.netresearchgate.netnih.gov In some earlier methods, this conversion was noted as a side reaction. For instance, in a 1968 synthesis of 2-fluoroadenosine, isoguanosine was identified as a by-product from a protected 2,6-diaminopurine nucleoside. rsc.org

AICA Riboside: 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICA riboside) serves as a foundational precursor for constructing the purine (B94841) ring of isoguanosine. rsc.org Early attempts to synthesize isoguanine (B23775) (the base of isoguanosine) from AICA derivatives resulted in low yields. rsc.org A significant breakthrough came with the discovery that isoguanine could be an unexpected product during guanine (B1146940) synthesis from AICA. rsc.orgoup.com A key intermediate in this process is 4-cyanamido-imidazole-carboxamide, which can be converted to either guanine or isoguanine depending on the alkalinity of the reaction conditions. rsc.orgoup.com More refined methods using AICA riboside have since been developed. For example, reaction with benzoyl isothiocyanate followed by treatment with dicyclohexylcarbodiimide (B1669883) (DCC) provides a more efficient route under milder conditions. rsc.orgresearchgate.net

| Starting Material | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|

| 2,6-Diaminopurine Riboside | Sodium nitrite, acetic acid | Not explicitly stated in all sources, but described as high-purity and suitable for large-scale synthesis. | researchgate.netnih.gov |

| 2′,3′,5′-tri-O-acetylxanthosine | Conversion to 6-chloro derivative, then to N-(purin-6-yl)pyridinium salt | 76% | rsc.orgrsc.org |

| AICA Riboside | Benzoyl isothiocyanate, dicyclohexylcarbodiimide (DCC) | Improved and more efficient than earlier methods. | rsc.orgresearchgate.net |

Synthesis of Isoguanosine Analogs and Derivatives

The synthesis of isoguanosine analogs with modifications to either the sugar moiety or the purine ring is crucial for studying structure-activity relationships and developing new therapeutic agents. rsc.org

Methodologies for Sugar Moiety Modifications (e.g., 2'-fluoro-, 2'-deoxy-isoguanosine)

Modifications to the ribose sugar of isoguanosine can significantly impact its biological properties.

2'-Fluoro-isoguanosine: The synthesis of 2'-fluoro-isoguanosine can be achieved through the diazotization of 2,6-diaminopurine nucleoside derivatives containing a 2'-fluoro modification on the sugar. researchgate.netresearchgate.net This method parallels the synthesis of isoguanosine from 2,6-diaminopurine riboside. researchgate.netresearchgate.net

2'-Deoxy-isoguanosine: Several synthetic routes for 2'-deoxy-isoguanosine have been reported. One method involves a five-step procedure starting from the diazotization of 2,6-diaminopurine to form isoguanine. nih.gov The isoguanine is then protected and glycosylated to yield the desired 2'-deoxyisoguanosine (B9890). nih.gov Another concise synthesis starts with the glycosylation of 2,6-dichloropurine, followed by amination and subsequent chemical modifications to introduce the 2-oxo group. arkat-usa.org Additionally, 2'-deoxyisoguanosine can be synthesized from 2'-deoxyguanosine. ffame.org An enzymatic approach has also been developed for the synthesis of 2'-deoxyisoguanosine 5'-monophosphate from 2'-deoxyxanthosine (B1596513) 5'-monophosphate (dXMP) using enzymes like PurZ and PurB. nih.gov

Approaches for Purine Ring Modifications (e.g., 8-aza-7-deazapurine nucleosides)

Modifications to the purine ring system of isoguanosine have led to the development of novel analogs with interesting biological properties.

8-Aza-7-deazapurine Nucleosides: The synthesis of 8-aza-7-deazaisoguanosine derivatives involves the chemical deamination of the corresponding 8-aza-7-deaza-2-aminoadenosine ribonucleosides. seela.net The synthesis of these precursors can be achieved through the glycosylation of 8-aza-7-deazapurine-2,6-diamines. seela.net The presence of a halogen at the 7-position has been shown to direct the glycosylation to the N9 position. seela.net The resulting 8-aza-7-deazaisoguanosine analogs exist predominantly in the keto tautomeric form. seela.net Chemo-enzymatic synthesis of 8-aza-isoguanosine is also possible, although it can be challenging due to the acidity of the purine analog. mdpi.com

| Analog | Synthetic Approach | Key Precursor/Reaction | Reference |

|---|---|---|---|

| 2'-Fluoro-isoguanosine | Diazotization | 2,6-Diaminopurine 2'-fluoro-riboside | researchgate.netresearchgate.net |

| 2'-Deoxy-isoguanosine | Multi-step chemical synthesis | Diazotization of 2,6-diaminopurine followed by glycosylation | nih.gov |

| 2'-Deoxy-isoguanosine | Enzymatic synthesis | Conversion of dXMP using PurZ/PurB enzymes | nih.gov |

| 8-Aza-7-deazaisoguanosine | Chemical deamination | 8-Aza-7-deaza-2-aminoadenosine ribonucleosides | seela.net |

Advanced Synthetic Techniques Utilized in Isoguanosine Chemistry

Modern synthetic chemistry has introduced advanced techniques to facilitate the synthesis and incorporation of isoguanosine and its derivatives into larger molecules like oligonucleotides. One of the most significant of these is the solid-phase phosphoramidite (B1245037) method . nih.gov This technique allows for the site-specific incorporation of isoguanosine into RNA sequences, such as hammerhead ribozymes. nih.gov To achieve this, the isoguanosine monomer must be appropriately protected. For instance, an acetamidine (B91507) protecting group has been successfully used for the exocyclic amino group of isoguanosine during solid-phase synthesis. nih.gov This methodology is crucial for studying the functional role of isoguanosine within nucleic acid structures. nih.gov

Application of Phosphoramidite Chemistry

The synthesis of oligonucleotides containing isoguanosine and its analogs is predominantly achieved through automated solid-phase synthesis using phosphoramidite chemistry. google.comnih.govfrontiersin.org This well-established method allows for the sequential addition of nucleotide building blocks to a growing chain on a solid support. nih.gov Isoguanosine hydrate (B1144303) itself can be synthesized using this approach. biosynth.com

The core of the method involves a four-step cycle for each nucleotide addition: deprotection, coupling, capping, and oxidation. nih.govfrontiersin.org For the incorporation of isoguanosine or its derivatives, a suitably protected isoguanosine phosphoramidite building block is required. plos.orgacs.orgacs.org These building blocks are employed in standard automated DNA/RNA synthesizers. plos.orgnih.gov

A specific example is the synthesis of a protected Unlocked Nucleic Acid (UNA) isoguanine phosphoramidite, which can be incorporated into oligonucleotides. plos.orgnih.gov The synthesis starts from 2,6-diaminopurine riboside and involves several key steps to produce the final phosphoramidite ready for oligonucleotide synthesis. plos.orgnih.govresearchgate.net The general procedure involves creating isoguanosine via diazotization, protecting the exocyclic amino group, adding a dimethoxytrityl (DMT) group to the 5'-hydroxyl, modifying the ribose ring for UNA, and finally, phosphitylation of the 3'-hydroxyl. plos.orgnih.govplos.org

Table 1: Synthesis Steps for UNA-Isoguanine Phosphoramidite plos.orgnih.govresearchgate.netplos.org

| Step | Reaction | Reagents | Product |

| i | Diazotization | LiNO₂, AcOH, H₂O | Isoguanosine (2) |

| ii | N⁶-Protection | N,N-dimethylformamide dimethyl acetal, DMF | N⁶-protected derivative (3) |

| iii | 5'-O-Protection | DMTCl, Py | 5′-O-4,4′-dimethoxytrityl derivative (4) |

| iv | Ribose Cleavage | NaIO₄, 1,4-dioxane/water; then NaBH₄, 1,4-dioxane/water | "Unlocked" ribose derivative |

| v | Protection | BzCl, DCM, -70°C | Benzoyl-protected derivative |

| vi | Phosphitylation | 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphordiamidite, tetrazole, MeCN | Final UNA-isoguanine phosphoramidite |

Similarly, phosphoramidites of other isoguanine derivatives, such as those with clickable side chains, have been synthesized for incorporation into DNA to study purine-purine base pairing. acs.org The use of phosphoramidite chemistry is also essential for creating synthetic oligodeoxyribonucleotides (ODNs) containing 5-methylisocytosine (B103120) and isoguanine to study non-natural base pairs. nih.gov

Strategies for Large-Scale Preparation of High-Purity Isoguanosine

While phosphoramidite chemistry is effective for creating oligonucleotides, the availability of the starting isoguanosine nucleoside in high purity and at a large scale has been a challenge, with commercial costs on a gram scale being relatively high. researchgate.netnih.govresearchgate.net Until recently, a detailed method for the large-scale preparation of high-purity isoguanosine had not been extensively reported. researchgate.netnih.govresearchgate.net

A simple and convenient approach for the large-scale synthesis of isoguanosine has been developed, focusing on efficiency and cost-effectiveness. researchgate.netresearchgate.net This method utilizes the diazotization of 2,6-diaminopurine riboside. researchgate.netnih.gov The reaction is performed with sodium nitrite and acetic acid in water at room temperature, which are advantageous conditions in terms of convenience and energy consumption. researchgate.netresearchgate.net The reaction proceeds quickly, typically finishing within 40 minutes, after which the pH is neutralized to 7 with aqueous ammonia. researchgate.net

This diazotization strategy is not limited to isoguanosine itself but can also be applied to synthesize its derivatives, such as 2'-fluoro-isoguanosine and 2'-deoxy-isoguanosine, starting from the corresponding 2,6-diaminopurine nucleoside derivatives. researchgate.netnih.govresearchgate.net The ability to produce these high-purity compounds is crucial for their further modification and application in medicinal chemistry and materials science. researchgate.netnih.gov

Another strategy for obtaining anomerically pure nucleoside analogs, though perhaps on a smaller scale (gram-scale), involves enzyme-catalyzed coupling. ffame.org For instance, purine nucleoside phosphorylase (PNPase) has been used in a one-pot reaction to directly synthesize the β-D-anomers of both ribo- and deoxyribo-derivatives of 5-aza-7-deaza-isoguanosine, which avoids the formation of isomeric mixtures often encountered in chemical synthesis of deoxyribonucleosides. ffame.org

Table 2: Key Findings for Large-Scale Isoguanosine Synthesis researchgate.netnih.govresearchgate.net

| Parameter | Finding |

| Method | Diazotization of 2,6-diaminopurine riboside. researchgate.netnih.gov |

| Starting Material | 2,6-diaminopurine riboside. researchgate.net |

| Reagents | Sodium nitrite (NaNO₂), Acetic Acid (AcOH), Water. researchgate.netresearchgate.net |

| Conditions | Room temperature. researchgate.netresearchgate.net |

| Advantages | Simple, convenient, cost-effective raw materials, short reaction time (40 min). researchgate.netresearchgate.net |

| Applicability | Can be used for isoguanosine derivatives (e.g., 2'-fluoro- and 2'-deoxy-isoguanosine). researchgate.netnih.gov |

Advanced Structural Elucidation and Supramolecular Chemistry of Isoguanosine Hydrate

Crystallographic Analysis Methodologies

The precise three-dimensional arrangement of atoms in isoguanosine (B3425122) hydrate (B1144303) and its derivatives has been determined through sophisticated crystallographic methods. These techniques are essential for understanding the fundamental principles of its molecular recognition and self-assembly.

Single-crystal X-ray diffraction is a powerful technique for obtaining high-resolution structural data of crystalline materials. In the context of isoguanosine, it has been instrumental in identifying its preferred tautomeric forms in the solid state. Isoguanine (B23775), the nucleobase of isoguanosine, is known to exist in different tautomeric forms, and understanding this equilibrium is crucial for explaining its base-pairing behavior. acs.orgnih.gov

A high-resolution X-ray crystallographic analysis of a DNA dodecamer containing 2'-deoxyisoguanosine (B9890) (an analogue of isoguanosine) paired with thymidine (B127349) revealed that the isoguanosine moiety can adopt multiple conformations. acs.orgnih.gov The study, refined to 1.4 Å resolution, showed two distinct base pairing geometries: a standard Watson-Crick pair and a wobble pair. acs.orgnih.gov This finding suggests that 2'-deoxyisoguanosine can exist in different tautomeric states to facilitate these varied hydrogen-bonding patterns. acs.org

Furthermore, a study on the derivative 8-ethynyl-2'-deoxyisoguanosine provided direct evidence of tautomeric multiplicity within a single crystal unit. researchgate.net The X-ray analysis demonstrated that both the N1-H and N3-H keto tautomers coexist in the crystal lattice. researchgate.net This simultaneous presence of two tautomers within the same crystal structure highlights the subtle energy differences between these forms and their ability to participate in complex hydrogen-bonding networks. researchgate.net

While X-ray crystallography is highly effective, it requires relatively large, well-ordered crystals, which can be challenging to grow for many biological molecules. wikipedia.orgthermofisher.com Microcrystal Electron Diffraction (MicroED) is an emerging cryo-electron microscopy technique that can determine high-resolution structures from nanocrystals, often a billionth the size required for X-ray methods. wikipedia.orgnih.gov

Recently, the first single-crystal structure of isoguanosine itself was successfully determined using MicroED. nih.govresearchgate.net This breakthrough was achieved using microcrystals obtained from a methanol/water solution, which laid the foundation for understanding the supramolecular architecture of the parent molecule. researchgate.net The analysis revealed a complex three-dimensional structure built from base-pairing motifs, π-π stacking interactions between layers, intramolecular hydrogen bonds, and distinct hydrogen-bonding interactions involving the sugar residues. nih.govresearchgate.net The MicroED structure showed that the isoguanosine crystal contains four distinct conformers (isoGA, isoGB, isoGC, and isoGD), a level of complexity not previously observed. researchgate.net

Table 1: Crystallographic Data for Isoguanosine from MicroED Analysis This interactive table summarizes the key crystallographic parameters obtained from the Microcrystal Electron Diffraction (MicroED) analysis of isoguanosine.

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₀H₁₃N₅O₅ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 17.518 | researchgate.net |

| b (Å) | 11.502 | researchgate.net |

| c (Å) | 6.658 | researchgate.net |

| β (˚) | 98.17 | researchgate.net |

| Conformers | 4 (isoGA, isoGB, isoGC, isoGD) | researchgate.net |

Investigation of Intramolecular and Intermolecular Interactions

The stability and architecture of isoguanosine hydrate assemblies are governed by a delicate balance of non-covalent interactions. These include a complex network of hydrogen bonds and significant π-π stacking forces.

Hydrogen bonding is a primary driving force for the self-assembly of nucleosides. sci-hub.sehelsinki.fi In this compound, these interactions are multifaceted. The MicroED structural analysis revealed an intricate network of hydrogen bonds involving the base, the sugar moiety, and hydrating water molecules. researchgate.netresearchgate.net The presence of four distinct conformers in the crystal structure gives rise to a repeating unit of 20 hydrogen bonds that cross different layers of the assembly. researchgate.net

Base-Base Interactions: Isoguanosine can form self-complementary pairs through hydrogen bonds involving its unique array of donor and acceptor groups. researchgate.net X-ray analysis of 8-ethynyl-2'-deoxyisoguanosine showed a tridentate purine-purine pairing, which is enabled by a tautomeric shift and contributes significantly to crystal packing. researchgate.net

Sugar-Sugar Interactions: The sugar residues also participate in the hydrogen-bonding network. In the crystal structure of the 8-ethynyl derivative, O3'—H to O3' hydrogen bonds connect adjacent molecules. researchgate.net

Base-Sugar Interactions: Intramolecular hydrogen bonds are also observed, which help to stabilize the conformation of the molecule. For instance, in the syn conformation of 8-ethynyl-2'-deoxyisoguanosine, a hydrogen bond forms between the N3 of the purine (B94841) ring and the 5'-OH group of the sugar. researchgate.net

Alongside hydrogen bonding, π-π stacking interactions between the aromatic purine rings are fundamental to the formation of isoguanosine's supramolecular structures. rsc.orgsci-hub.senih.gov These interactions involve the face-to-face stacking of the electron-rich heterocyclic bases and are a key feature in the self-assembly process. helsinki.fi

The three-dimensional supramolecular structure of isoguanosine, as revealed by MicroED, is composed of diverse layers stabilized by π-π stacking. nih.govresearchgate.net In some derivatives, the substitution pattern can influence the stacking geometry. For example, certain substitutions can force the nucleoside into a syn-glycosidic conformation, which prohibits the formation of flat ribbons and instead promotes a larger aromatic surface area for more effective π-π interactions between stacked quartets. sci-hub.se The interplay between the planar hydrogen-bonded networks and the vertical π-π stacking interactions dictates the final morphology and properties of the resulting self-assembled material. researchgate.net

Tautomerism and Conformational Dynamics

Isoguanosine exhibits significant tautomeric and conformational flexibility, which is a defining aspect of its chemical behavior and biological potential. The molecule can exist as different tautomers, primarily the keto and enol forms, and the proton can reside on different nitrogen atoms of the purine ring (e.g., N1-H vs. N3-H). nih.govresearchgate.net

The equilibrium between these forms is sensitive to the molecular environment. Studies have shown that the proportion of the enol tautomer of isoguanosine can vary significantly depending on the polarity of the solvent, ranging from low in nonpolar solvents to high in aqueous media. researchgate.net This propensity to adopt an enol form is a key characteristic of isoguanosine. acs.orgnih.gov

Crystallographic studies have provided direct snapshots of this dynamic behavior. The X-ray structure of 8-ethynyl-2'-deoxyisoguanosine captured both the N1-H and N3-H tautomers within the same crystal, demonstrating their energetic proximity. researchgate.net In the context of a DNA duplex, the tautomeric state of 2'-deoxyisoguanosine was found to be temperature-dependent, with a form presumed to be the enol tautomer becoming significantly populated at higher temperatures. acs.org

Conformational dynamics also extend to the sugar moiety and the glycosidic bond. The sugar ring can adopt different puckers, such as the C2'-endo conformation (S-type), and the base can orient itself in either a syn or anti position relative to the sugar. researchgate.net The MicroED analysis of isoguanosine revealed four distinct conformers within the crystal, each with a specific combination of these conformational features, underscoring the molecule's inherent flexibility. researchgate.net

Supramolecular Self-Assembly Processes

Isoguanosine's ability to self-assemble into a variety of ordered supramolecular structures is a direct consequence of its unique hydrogen-bonding capabilities and its interaction with cations. rsc.orgresearchgate.net

Unlike guanosine (B1672433) which typically forms G-quartets, isoguanosine exhibits a fascinating tendency to form larger assemblies. The hydrogen bond angle of 108° in isoguanosine allows for the formation of a larger, star-shaped pentameric core (isoG₅), a structure not typically seen with guanosine. nih.gov

Quartets and Tetramers : While less common than for guanosine, isoguanosine can form tetrameric structures, particularly in the presence of certain cations like potassium. nih.govoup.com These are often referred to as isoG-quartets. oup.com

Pentamers : The formation of a hydrogen-bonded pentamer is a hallmark of isoguanosine self-assembly. gatech.edu This isoG₅ structure has a larger central pore compared to the G-quartet. nih.gov

Decamers : Isoguanosine can further assemble into a sandwich-like decamer, which consists of two stacked pentameric layers. gatech.edu The formation of these multimers is a reversible, cation-dependent process. gatech.edu

Electrospray ionization mass spectrometry (ESI-MS) has been a key technique in identifying these various aggregated species in solution, confirming the role of cations in templating and stabilizing these discrete hydrogen-bonded assemblies. gatech.edu

Beyond the initial formation of multimers, isoguanosine can organize into even more complex, higher-order structures.

Quadruplexes : Oligonucleotides containing isoguanine repeats can form quadruplex structures, similar to G-quadruplexes, especially in the presence of potassium ions. nih.govoup.com However, unlike G-quadruplexes, iG-quadruplexes have been found to be non-planar. nih.gov

Pentaplexes : In the presence of various other monovalent cations, isoguanine-containing oligonucleotides tend to form pentaplexes, which are held together by iG-quintets. nih.govoup.com

Helical Fibers and Hydrogels : Isoguanosine can self-assemble into helical stacked fibers that interconnect to form stable hydrogels. researchgate.net These hydrogels exhibit long-term stability, lasting for several months, a significant improvement over guanosine-based gels. researchgate.net Scanning electron microscopy has revealed the interconnected fibrous network of these hydrogels. researchgate.net

Cations are not merely passive participants but play a central and directive role in the self-assembly of isoguanosine. gatech.edu

Templating and Stabilization : Cations are essential for templating and stabilizing the discrete hydrogen-bonded assemblies of isoguanosine. gatech.edu They occupy the central cavity of the multimers, interacting with the carbonyl groups of the isoguanine bases. oup.comoup.com

Selectivity : The size of the cation influences the type of multimer formed. The larger cavity of the isoguanosine pentamer shows a high selectivity for larger cations like cesium (Cs⁺). nih.govgatech.edu In contrast, potassium (K⁺) can promote the formation of quadruplexes. nih.gov The self-assembly and ion coordination of isoguanosine are highly cation-dependent. oup.comoup.com

Control of Assembly Size : The specific cation present can direct whether an isoguanine-containing oligonucleotide forms a quadruplex or a pentaplex. nih.gov For instance, one study found that while a guanine-containing strand consistently formed quadruplexes, the analogous isoguanine strand formed both pentaplexes and quadruplexes depending on the annealing cation. nih.gov

| Cation | Predominant Isoguanosine Assembly | Reference |

|---|---|---|

| Potassium (K⁺) | Quadruplex | nih.gov, oup.com |

| Cesium (Cs⁺) | Pentaplex / Pentamer | gatech.edu, nih.gov |

| Sodium (Na⁺), Rubidium (Rb⁺), Ammonium (NH₄⁺), Strontium (Sr²⁺) | Pentaplex | oup.com |

| Barium (Ba²⁺) | Directs self-sorting into separate G-quartet and isoG-pentamer assemblies from a mixture | gatech.edu |

Hydration Phenomena and Water-Mediated Interactions

The hydration of isoguanosine and the interactions mediated by water molecules are crucial for its structural properties and self-assembly in aqueous environments.

Methodologies for Determining Hydration Gibbs Energies

The determination of hydration Gibbs energies (ΔGHYD) is fundamental to understanding the stability of isoguanosine in an aqueous environment. Various computational methods are employed to calculate these energies, each with its own balance of accuracy and computational cost. cuni.cz

One prominent method is the molecular dynamics-thermodynamic integration (MD-TI) method. cuni.cz This approach uses a large number of explicit water molecules and extensive sampling to provide reliable data. Another set of techniques includes continuous models , such as COSMO (Conductor-like Screening Model), and hybrid models . cuni.cz The COSMO model describes the solvent based on its permittivity, while hybrid models combine this with the specific placement of single water molecules at energetically favorable positions. cuni.czresearchgate.net Studies have shown that both continuous and hybrid models are in good agreement with the more computationally intensive MD-TI method for calculating the hydration Gibbs energies of nucleobases like isoguanine. cuni.cz

A general approach for calculating the Gibbs energy of hydration involves partitioning it into contributions from nonspecific interactions, specific solute-solvent interactions, and the hydrophobic effect. researchgate.net For nonelectrolytes, the non-hydrophobic contribution can be estimated by examining the solvation Gibbs energies in various aprotic solvents and extending this relationship to water. researchgate.net

Table 1: Comparison of Methodologies for Determining Hydration Gibbs Energies

| Methodology | Description | Advantages | Limitations |

| Molecular Dynamics-Thermodynamic Integration (MD-TI) | Simulates a large number of explicit water molecules to calculate the relative Gibbs energy of hydration. cuni.cz | High accuracy and reliability. cuni.cz | Computationally very time-demanding. cuni.cz |

| Continuous Models (e.g., COSMO) | Represents the solvent as a continuous medium with a defined permittivity. cuni.cz | Fast and less computationally intensive. cuni.cz | May not capture specific solute-water interactions accurately. |

| Hybrid Models | Combines the continuous model with one or more explicit water molecules at key interaction sites. cuni.cz | Balances accuracy and computational cost; good agreement with MD-TI. cuni.cz | The choice of explicit water molecule placement can be crucial. |

| COSMO-RS | A combination of the COSMO model with statistical thermodynamics for more realistic solvation simulations. It has been used to predict pKa constants, which are related to hydration energies. acs.org | High correlation with experimental pKa values. acs.org | Requires specialized software and parameterization. |

Role of Explicit Water Molecules in Intermolecular Interactions and Proton Transfer

Explicit water molecules play a critical role in the supramolecular assembly and chemical behavior of this compound. They are not merely space-fillers within the crystal lattice but are integral to the structure, participating in and mediating key interactions. frontiersin.orgnih.gov

Furthermore, explicit water molecules are crucial in mediating proton transfer reactions. mdpi.comnih.govscilit.com The presence of a water molecule can elevate the electrophilic potential of an acceptor atom, making it more susceptible to accepting a proton. mdpi.com This occurs because the water molecule can create a local electron deficiency. Proton transfer can occur across several water molecules that form a hydrogen-bonded "wire" between the donor and acceptor sites. amolf.nl The rate of this transfer is dependent on the structural fluctuations of the solvent and the distance between the donor and acceptor. amolf.nl Computational studies on similar nucleosides, like guanosine, have utilized the inclusion of a few explicit water molecules to model the first hydration shell and study solvent-assisted proton transfer processes. nih.gov

Investigation of Hydration Shells and Disorder in Clathrate-like Structures

The organization of water molecules in the immediate vicinity of a solute is known as the hydration shell. The structure of this shell is influenced by the chemical nature of the solute surface, with different arrangements observed around polar and nonpolar regions. biorxiv.org Around hydrophobic surfaces, water can form ordered, cage-like structures reminiscent of clathrates. biorxiv.orgmdpi.com

The investigation of these hydration shells often involves a combination of experimental techniques and molecular dynamics (MD) simulations. mdpi.comnih.gov MD simulations can provide detailed insights into the dynamics of water molecules within the crystal, including their translocation and the time profile of hydrogen-bonding probabilities. nih.gov For instance, in guanosine dihydrate, simulations have revealed distinct interlayer and intralayer water molecules, with the latter potentially providing pathways for hydration and dehydration. nih.gov

Disorder within these clathrate-like structures can arise from the dynamic nature of the water network. nih.gov The crystal structure observed experimentally is an average of numerous stable and transient molecular arrangements. nih.gov In non-stoichiometric hydrates, water molecules may occupy voids in the crystal lattice and can be reversibly removed without causing a significant change in the host structure. frontiersin.org This is in contrast to stoichiometric hydrates, where water molecules are integral to the crystal lattice, and their removal leads to a structural collapse. frontiersin.org

Spectroscopic and Biophysical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-invasive technique for probing the structure, dynamics, and interactions of isoguanosine (B3425122) hydrate (B1144303) in both solution and solid states.

Solution-State NMR for Structural Elucidation and Conformational Analysis

In solution, NMR techniques provide detailed insights into the three-dimensional structure and conformational preferences of isoguanosine. One-dimensional (1D) ¹H NMR is fundamental for identifying the protons within the molecule. The chemical shifts (δ) of these protons are sensitive to their local electronic environment, providing initial structural information. For instance, the protons on the ribose sugar ring and the purine (B94841) base exhibit characteristic chemical shift ranges. oregonstate.eduucl.ac.uk

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and understanding spatial proximities. Techniques such as Correlation Spectroscopy (COSY) are used to identify scalar-coupled protons, helping to trace the connectivity within the ribose sugar moiety.

Of particular importance for studying the self-assembly of isoguanosine is Nuclear Overhauser Effect Spectroscopy (NOESY). rsc.org NOESY detects through-space interactions between protons that are close to each other, typically within 5 Å. This is instrumental in elucidating the conformation of the glycosidic bond (the bond connecting the purine base to the ribose sugar) and the stacking interactions between isoguanosine molecules in aggregates. For example, NOESY experiments have been pivotal in confirming the formation of isoguanosine tetramers and other higher-order structures in solution. rsc.orgacs.orgacs.org Specific NOE cross-peaks between protons on adjacent molecules provide direct evidence of their spatial arrangement within a self-assembled structure. rsc.org

Diffusion-Ordered Spectroscopy (DOSY) is another valuable solution-state NMR technique. By measuring the diffusion coefficients of molecules in solution, DOSY can distinguish between different sized aggregates and provide information on the oligomerization state of isoguanosine under various conditions, such as in the presence of different cations. nih.gov

Table 1: Representative ¹H NMR Data for Isoguanosine and Related Compounds

| Compound | Proton | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Guanosine (B1672433) | H8 | 7.96 | hmdb.ca |

| Guanosine | H1' | 5.86 | hmdb.ca |

| 2′-Deoxy-7-deazaisoguanosine | H8 | 8.80 | acs.org |

| 2′-Deoxy-7-deazaisoguanosine | H1' | 7.14 | acs.org |

This table presents example chemical shifts to illustrate the data obtained from ¹H NMR experiments. Actual values can vary depending on solvent, concentration, and temperature.

Solid-State NMR (e.g., MAS NMR) for Gel-Phase Structure Investigation

When isoguanosine self-assembles to form hydrogels, the molecules become part of a solid-like, ordered matrix. In this state, traditional solution-state NMR techniques are often inadequate due to broad signal lines. Solid-state NMR (ssNMR), particularly with Magic-Angle Spinning (MAS), is essential for characterizing these gel-phase structures. nih.gov

MAS NMR averages out the anisotropic interactions that cause line broadening in solid samples, resulting in sharper, more informative spectra. This technique allows for the investigation of the molecular structure and packing within the hydrogel network. nih.gov For instance, ¹³C MAS NMR can provide information on the different carbon environments within the isoguanosine molecule in the gel state, revealing details about intermolecular interactions and polymorphism. acs.org

Furthermore, multinuclear MAS NMR, utilizing nuclei such as ¹H, ¹³C, and even cations like ²³Na or ³⁹K that can be trapped within the gel structure, offers a comprehensive picture of the gel's composition and the role of co-factors in its formation and stability. rsc.org By comparing the ssNMR spectra of the hydrogel with those of the precursor solution, researchers can deduce the structural changes that occur upon gelation. nih.gov These studies have been instrumental in understanding the hierarchical self-assembly of isoguanosine into functional soft materials. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic properties of isoguanosine hydrate, providing insights into its structure, stability, and behavior upon interaction with light.

Absorption and Emission Spectroscopies for Electronic Transitions

Isoguanosine, like other purine nucleosides, possesses a chromophore that absorbs ultraviolet light. The UV absorption spectrum of isoguanosine is characterized by strong absorption bands corresponding to π → π* electronic transitions within the purine ring system. rsc.orgrsc.orgresearchgate.net The position and intensity of these absorption maxima are sensitive to the molecular environment, including solvent polarity and pH. rsc.orgucla.edu For example, changes in the UV spectrum can be used to study the tautomeric equilibrium of isoguanosine, as the different tautomeric forms (keto and enol) exhibit distinct absorption profiles. ucla.edu

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is also a valuable tool. While the intrinsic fluorescence of isoguanosine is often weak, its derivatives can exhibit significant fluorescence. researchgate.netmdpi.com The fluorescence emission spectrum provides information about the energy of the lowest excited singlet state (S₁). Studies on isoguanosine and its derivatives have shown that the fluorescence properties, including quantum yield and emission wavelength, are influenced by factors such as pH and the specific tautomeric form present. rsc.orgmdpi.comrsc.org For instance, the emission maximum of 2'-deoxyisoguanosine (B9890) has been observed to shift depending on the pH of the solution. rsc.org

Table 2: UV Absorption and Fluorescence Data for Isoguanosine and its Derivatives

| Compound/Condition | Absorption Max (nm) | Emission Max (nm) | Reference |

|---|---|---|---|

| Isoguanosine (pH 7.4) | ~286 | ~350 | rsc.orgrsc.org |

| 2'-deoxyisoguanosine (pH 7.4) | ~286 | ~350 | rsc.orgrsc.org |

| 2'-deoxyisoguanosine (pH 1.4) | - | ~345 | rsc.org |

| 1,N⁶-etheno-isoguanine (neutral) | - | ~400 | mdpi.com |

| N⁹-β-D-riboside of 1,N⁶-etheno-isoguanine (pH 6.5) | - | - | researchgate.net |

| N⁶-β-D-riboside of 1,N⁶-etheno-isoguanine (pH 7) | - | - | researchgate.net |

This table summarizes key spectroscopic data. The exact values can be influenced by experimental conditions.

Studies of Photostability and Excited State Dynamics

The photostability of nucleobases is a critical aspect, particularly in the context of prebiotic chemistry and the origins of life. UV-Vis spectroscopy, especially when combined with time-resolved techniques, is crucial for investigating the fate of isoguanosine after it absorbs UV radiation. rsc.orgresearchgate.netnih.gov These studies probe the dynamics of the excited electronic states and the mechanisms by which the molecule dissipates the absorbed energy.

Research has shown that isoguanosine, like canonical nucleosides, is remarkably photostable. rsc.orgrsc.org Upon UV excitation, the molecule rapidly returns to its ground state through non-radiative decay pathways, a process that occurs on an ultrafast timescale of femtoseconds to picoseconds. rsc.orgresearchgate.net This efficient internal conversion minimizes the lifetime of the excited state, thereby reducing the probability of photochemical reactions that could lead to damage. rsc.orgnih.gov

Transient absorption spectroscopy is a key technique in these investigations. It allows for the monitoring of the excited state population as it evolves over time, revealing the different relaxation pathways and their respective lifetimes. rsc.orgresearchgate.net These experimental findings, often complemented by quantum chemical calculations, have elucidated that the photostability of isoguanosine is a result of efficient internal conversion from the initially populated S₁(ππ*) state back to the ground state. rsc.orgnih.gov

Vibrational Spectroscopies

Vibrational spectroscopies, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a wealth of information about the molecular structure and bonding within this compound. These techniques are particularly sensitive to the presence of specific functional groups and the nature of intermolecular interactions, such as hydrogen bonding.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational motion (e.g., stretching, bending) of the chemical bonds within the molecule. researchgate.net In the context of isoguanosine, FTIR is highly effective for identifying the characteristic vibrations of the carbonyl (C=O), amino (N-H), and hydroxyl (O-H) groups. researchgate.netnih.gov The positions and shapes of these bands are sensitive to hydrogen bonding, making FTIR an excellent tool for studying the self-assembly of isoguanosine into hydrogels and other supramolecular structures. univpm.itunivpm.itresearchgate.net For instance, changes in the C=O stretching frequency can indicate its involvement in the hydrogen-bonding network that stabilizes the gel structure.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It also provides a vibrational fingerprint of the molecule. acs.org A key advantage of Raman spectroscopy is its low interference from water, making it particularly well-suited for studying aqueous solutions and hydrogels. nih.gov Raman spectroscopy can be used to probe the tautomeric forms of isoguanine (B23775) and to monitor changes in the molecular structure upon gel formation.

Table 3: Key Vibrational Modes in Isoguanine Investigated by FTIR Spectroscopy

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-H stretching | - | researchgate.netresearchgate.net |

| C=N stretching | - | researchgate.netresearchgate.net |

| C=C stretching | 1319 - 1365 | researchgate.net |

| C-H in-plane bending | 893 - 936 | researchgate.net |

| C-N stretching | - | researchgate.netresearchgate.net |

| C=O vibration | - | researchgate.netresearchgate.net |

This table highlights some of the important vibrational modes identified in isoguanine through computational and experimental studies. Specific peak positions can vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The resulting spectrum provides a molecular "fingerprint," with specific peaks corresponding to the vibrational frequencies of different chemical bonds. upi.edumdpi.com

In the analysis of this compound, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups. The spectrum of isoguanosine exhibits characteristic peaks that can be assigned to specific molecular vibrations. For instance, the presence of hydroxyl (-OH), amine (-NH2), and carbonyl (C=O) groups can be identified by their distinct absorption bands. nih.govresearchgate.net Recent studies have shown that isoguanosine synthesized through different methods can be effectively characterized and compared using FT-IR, ensuring the correct molecular structure. nih.gov

Below is a table summarizing typical FT-IR spectral regions and their corresponding functional groups relevant to the analysis of this compound. scribd.comscribd.com

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

| 3700-3584 | O-H | Stretching (free alcohol) |

| 3500 | N-H | Stretching (primary amine) |

| 3200-2700 | O-H | Stretching (intramolecular bonded alcohol) |

| 1685-1666 | C=O | Stretching (conjugated) |

| 1650 | C=O | Stretching (primary amide, free) |

Raman Spectroscopy for Structural Changes and Molecular Fingerprinting

Raman spectroscopy provides detailed information about a molecule's vibrational modes and is highly sensitive to changes in molecular structure and conformation. nih.gov This technique serves as a valuable tool for obtaining a molecular fingerprint and investigating intermolecular interactions. mdpi.comnih.gov

For this compound, Raman spectroscopy can elucidate the structural arrangements and intermolecular interactions, particularly the hydrogen bonding patterns that are crucial for its self-assembly into higher-order structures. nih.gov Changes in the Raman spectrum can indicate structural rearrangements at the intermolecular level. nih.gov While specific detailed Raman spectra for this compound are not extensively documented in the provided results, the principles of applying Raman spectroscopy to similar nucleosides like guanosine are well-established. For guanosine, Raman spectroscopy has been used to characterize self-assembled structures and identify specific vibrational peaks corresponding to the guanine (B1146940) ring and sugar-phosphate backbone. researchgate.net

The combination of Raman spectroscopy with theoretical calculations can further aid in the precise assignment of vibrational modes and the identification of oxidized forms of nucleosides. researchgate.net This approach allows for the detection and quantification of subtle chemical changes. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive and selective method for identifying and quantifying compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. researchgate.netnih.gov This method is widely used for the identification and quantification of nucleosides in complex biological matrices. researchgate.netnih.gov

LC-MS/MS has been successfully employed to identify and quantify isoguanosine in human and mouse samples, including urine, cerebrospinal fluid, and RNA from liver samples. researchgate.netnih.gov The technique's high specificity and sensitivity are crucial for distinguishing isoguanosine from other structurally similar nucleosides and for measuring its concentration at low levels. researchgate.netnih.gov The use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry further enhances the speed and efficiency of analysis. researchgate.net

Isotope dilution mass spectrometry (IDMS) is considered a reference method for achieving high precision and accuracy in quantitative analysis. nih.gov This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte of interest. epa.gov By measuring the ratio of the unlabeled to the labeled analyte, the exact quantity of the native analyte in the sample can be determined. nih.govepa.gov

IDMS, particularly when coupled with LC-MS/MS, has been instrumental in the accurate quantification of isoguanosine in biological samples. researchgate.netnih.gov This approach overcomes matrix effects and variations in sample preparation and instrument response, leading to reliable and reproducible results. nih.gov For instance, isotope-dilution LC-MS/MS has been used to determine the concentrations of isoguanosine in human urine and mouse liver, providing crucial data for understanding its biological significance. researchgate.netnih.gov

Advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometry, are employed to characterize the formation and structure of supramolecular assemblies. acs.org These methods are capable of analyzing large, non-covalently bound complexes, providing insights into their stoichiometry and stability.

In the context of isoguanosine, these advanced MS approaches can be used to study its self-assembly into higher-order structures, such as quartets and hydrogels. researchgate.netnih.gov For example, ESI-MS has been used to identify supramolecular assemblies present in guanosine-based hydrogels. acs.org Research has shown that lipophilic isoguanosine nucleosides can coordinate with cesium ions to form a complex where two hydrogen-bonded pentamers sandwich the ion, a composition confirmed by X-ray and solution studies. researchgate.net

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a biophysical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. cancer.gov It is a highly sensitive method for studying the conformation and conformational changes of biomolecules, including nucleic acids and their constituents. biorxiv.orgmdpi.com

CD spectroscopy has been effectively used to study isoguanosine and its derivatives. For instance, it was used to identify an isoguanosine-containing oligonucleotide quartet, d(T4isoG4T4), and to demonstrate its higher stability compared to its guanosine counterpart. rsc.org Temperature-dependent CD studies have also revealed that free isoguanosine nucleosides can form higher-order chiral structures in aqueous solution. researchgate.net Furthermore, CD spectroscopy has been utilized to investigate the self-healing properties of supramolecular hydrogels formed by mixing guanosine and isoguanosine. unistra.fr

Application in Analyzing Conformational Changes in Supramolecular Structures

Spectroscopic techniques are pivotal in understanding the conformational dynamics of isoguanosine-based supramolecular assemblies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D Diffusion-Ordered Spectroscopy (DOSY), and Circular Dichroism (CD) spectroscopy are instrumental in this regard.

NMR spectroscopy, for instance, has been used to confirm the self-assembly of isoguanosine derivatives into tetrameric and even octameric structures in the presence of cations like K+. acs.org The observation of a single set of ¹H NMR resonances, even at low temperatures, is consistent with highly symmetric structures. acs.org Furthermore, NMR has been employed to demonstrate the self-sorting of isoguanosine and its isomer, guanosine, into separate assemblies directed by cations like Ba²⁺. gatech.edu In the absence of cations, ill-defined spectra suggest the formation of various hydrogen-bonded aggregates, whereas the addition of a cation leads to well-defined spectra indicative of discrete complexes. gatech.edu

CD spectroscopy provides valuable information about the chirality and higher-order structures of these assemblies. nih.gov It has been used to confirm that complexes formed in the presence of various cations, such as the pentaplexes and quadruplexes of isoguanine-containing oligonucleotides, largely retain their structure even after sample preparation for mass spectrometry. nih.gov Changes in CD spectra can signify conformational changes, such as those induced by variations in ionic strength, which can affect the rigidity of the hydrogel network. mdpi.com For instance, the peak at 221–224 nm in CD spectra has been attributed to a helical conformation in self-assembled hydrogels. mdpi.com

These spectroscopic methods, often used in conjunction, allow for a detailed analysis of the subtle conformational changes that govern the formation and function of isoguanosine-based supramolecular structures.

Fluorescence Spectroscopy and Advanced Photophysical Studies

The photophysical properties of isoguanosine are critical for understanding its stability and behavior upon exposure to ultraviolet (UV) radiation. Advanced spectroscopic techniques are employed to investigate the excited state dynamics and relaxation pathways of isoguanosine and its derivatives.

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence spectroscopy is a powerful tool for determining the lifetimes of excited electronic states. nih.gov Studies on isoguanosine and its deoxy derivative, 2'-deoxyisoguanosine, have utilized techniques like fluorescence upconversion with femtosecond time resolution. researchgate.net These investigations have revealed that the excited-state lifetimes of these nucleosides are in the sub-picosecond range, indicating the presence of an extremely fast internal conversion channel that efficiently dissipates the electronic energy. researchgate.net This rapid, non-radiative decay is a key factor in the photostability of these molecules. rsc.orgnih.gov

The fluorescence decay of these compounds is often analyzed using multi-exponential models to account for different relaxation processes. mdpi.com The lifetimes are observed to be sensitive to the solvent environment, with variations seen in polarity and hydrogen-bonding character. mdpi.com

Femtosecond Broadband Transient Absorption Spectroscopy for Ultrafast Relaxation Pathways

Femtosecond broadband transient absorption spectroscopy provides detailed insights into the ultrafast dynamic processes that occur immediately following photoexcitation. researchgate.net This technique allows for the observation of transient species and the elucidation of the electronic relaxation pathways.

For isoguanosine and 2'-deoxyisoguanosine, these studies have shown that upon UV excitation, the population decays from the initially excited S₁(ππ*) state back to the ground state via two primary non-radiative relaxation pathways. rsc.orgnih.govrsc.org These pathways have lifetimes on the order of hundreds of femtoseconds to less than two picoseconds. researchgate.netrsc.orgnih.gov This ultrafast internal conversion is a hallmark of photostable nucleobases. rsc.orgnih.gov The transient absorption spectra reveal the evolution of excited state populations, showing characteristic absorption bands that decay on these rapid timescales. rsc.org The dynamics are not significantly affected by changes in pH, suggesting similar relaxation mechanisms for neutral and protonated species. rsc.org

The combination of these advanced spectroscopic methods provides a comprehensive picture of the photophysical behavior of isoguanosine, highlighting the mechanisms that contribute to its stability.

Microscopy and Diffraction Techniques

The macroscopic and microscopic organization of this compound assemblies, particularly in the form of hydrogels, is investigated using powerful imaging and diffraction techniques. These methods provide direct visualization of the morphology and structural details of the self-assembled networks.

Scanning Electron Microscopy (SEM) for Morphological Characterization of Self-Assembled Systems

Scanning Electron Microscopy (SEM) is a crucial technique for visualizing the surface morphology of materials at the micro- and nanoscale. mdpi.com In the study of isoguanosine-based systems, SEM has been instrumental in characterizing the structure of self-assembled hydrogels.

SEM images have revealed that isoguanosine self-assembles to form interconnected, helical stacked fibers, which contrasts with the discrete, flat ribbons formed by its isomer, guanosine. researchgate.netnih.gov This difference in morphology is thought to contribute to the significantly higher long-term stability of isoguanosine hydrogels. researchgate.netnih.gov In other studies, isoguanosine hydrogels have been described as having porous, grass-like structures. mdpi.commdpi.com When mixed with guanosine, the resulting hydrogel can form porous, flower-like structures. mdpi.commdpi.com

Recent research has also utilized SEM to examine the crystalline form of isoguanosine, revealing hexagonal snowflake shapes and dense, interwoven fibers. researchgate.netnih.gov These detailed morphological characterizations provided by SEM are essential for understanding the structure-property relationships in isoguanosine-based materials. nih.gov

X-ray Powder Diffraction (XRPD) for Crystalline Properties and Phase Transitions

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to characterize the crystalline properties of solid materials. semanticscholar.org It provides information on the atomic arrangement within a crystal lattice, allowing for the identification of different crystalline phases and the study of phase transitions. mdpi.comamericanpharmaceuticalreview.com

In the context of this compound, XRPD is used to analyze the structure of self-assembled hydrogels and other solid forms. The diffraction patterns serve as a fingerprint for a specific crystalline phase. mdpi.com For instance, studies on lyophilized hydrogel samples can reveal information about the packing of the molecules. The presence of specific peaks in the XRPD pattern can be attributed to the ordered, crystalline regions within the self-assembled network. acs.org

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.comwikipedia.orgeltra.com This method provides critical insights into the thermal stability, composition, and decomposition kinetics of materials. torontech.com For a hydrated compound such as this compound, TGA is particularly valuable for quantifying the water of hydration and determining the temperature at which the molecule begins to decompose.

The analysis involves heating a small quantity of the sample on a precision balance within a furnace. openaccessjournals.com The temperature is increased at a constant rate, and any mass change due to processes like dehydration, desorption, or decomposition is continuously recorded. wikipedia.org The resulting data is plotted as a thermogram, which shows mass percentage on the y-axis against temperature on the x-axis. The derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, can also be plotted to identify the temperatures at which the most significant mass loss occurs.

In the context of this compound, a TGA experiment would typically reveal a multi-step decomposition process. The initial weight loss, occurring at a lower temperature range, corresponds to the loss of water molecules from the crystal lattice. This step is crucial for confirming the hydration state of the compound. Following the dehydration, the anhydrous isoguanosine remains stable until a higher temperature, at which point the organic molecule itself begins to decompose.

Research has been conducted on the synthesis and characterization of isoguanosine, which included analysis by TGA to assess its thermal properties. researchgate.net Such analyses are essential for understanding the material's stability under thermal stress. The decomposition profile helps in establishing the upper temperature limit for the handling and storage of this compound without degradation.

The thermogram of a hydrated nucleoside like this compound is expected to show distinct regions of mass loss. The first significant drop in mass is attributed to the evaporation of bound water molecules. The temperature range and the percentage of mass lost in this initial step allow for the calculation of the number of water molecules present per molecule of isoguanosine. Subsequent mass loss at elevated temperatures signifies the thermal decomposition of the isoguanosine molecule itself.

While studies have performed TGA on isoguanosine, the specific quantitative data from the thermograms are detailed within the full published research. researchgate.net The data table below illustrates the typical findings that would be presented from a TGA study of this compound.

Table 1: Representative TGA Data for this compound

This table outlines the expected stages of thermal decomposition for this compound as determined by Thermogravimetric Analysis. The specific values are representative and serve to illustrate the data obtained from a typical TGA experiment.

Theoretical and Computational Investigations of Isoguanosine Hydrate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens for examining the intrinsic properties of isoguanosine (B3425122) at the electronic level. These methods are fundamental in predicting its structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectra

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal computational tools for investigating the electronic properties of molecules like isoguanosine. DFT is employed to determine the ground-state electronic structure, optimized geometry, and relative energies of different tautomers and conformers. For instance, ground state optimizations for various conformations (e.g., syn and anti glycosidic bonds) and tautomeric forms of isoguanosine in aqueous solution have been performed using DFT at specific levels of theory, such as B3LYP with the 6-311++G(d,p) basis set. rsc.org These calculations are essential for identifying the most stable forms of the molecule in a given environment.

TD-DFT is subsequently used to calculate the electronic excited states, which is crucial for interpreting and predicting UV-Vis absorption and emission spectra. rsc.org By computing the vertical excitation energies and oscillator strengths, researchers can assign the electronic transitions observed in experimental spectra. For isoguanosine, TD-DFT calculations have been performed to elucidate the character of its excited states, helping to understand its photophysical and photochemical behavior. rsc.org These computations are often carried out with hybrid functionals like PBE0 and can be combined with solvation models to accurately reflect the conditions in aqueous solution. rsc.org The choice of functional and basis set is critical and is often validated against experimental data or higher-level computations.

| Computational Method | Application for Isoguanosine | Typical Level of Theory |

| DFT | Ground-state geometry optimization, Tautomer stability analysis | B3LYP/6-311++G(d,p) |

| TD-DFT | Calculation of excited states, Prediction of UV-Vis spectra | PBE0/6-311++G(d,p) |

Solvation Models (e.g., IEFPCM, COSMO, Hybrid Models) in Aqueous Environments

To accurately model the behavior of isoguanosine in a biological context, it is essential to account for the effects of the solvent, typically water. Solvation models are computational methods designed to incorporate the influence of the solvent on the solute's properties. mdpi.com

Implicit or continuum solvation models treat the solvent as a continuous dielectric medium, which significantly reduces computational cost. mdpi.com Prominent examples include:

Polarizable Continuum Model (PCM) : This is a widely used model where the solute is placed in a cavity within the solvent reaction field. gaussian.com

Integral Equation Formalism PCM (IEFPCM) : An advanced variant of PCM, IEFPCM is often the default method in computational chemistry software like Gaussian. rsc.orggaussian.com It has been used in DFT and TD-DFT studies of isoguanosine to simulate an aqueous environment. rsc.org

Conductor-like Screening Model (COSMO) : This model represents the solvent as a conductor, which simplifies the electrostatic calculations. It is effective for polar solvents. ijcce.ac.irtu-dortmund.de

Hybrid models combine the implicit continuum with a few explicit solvent molecules treated at a quantum mechanical level. This "microsolvation" approach can be critical for systems where specific solute-solvent interactions, such as hydrogen bonds, play a key role. rsc.org For isoguanosine, adding explicit water molecules to the calculations can refine the understanding of its electronic structure and excited states, although in some cases, the bulk solvation model alone provides a good approximation. rsc.org The choice of model is crucial for obtaining reliable predictions of properties like tautomer stability and reaction energetics in solution. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering detailed insights into the dynamic behavior of isoguanosine hydrate (B1144303) at an atomic level. researchgate.net

Investigation of Conformational Flexibility and Dynamics

MD simulations are a powerful tool for exploring the conformational landscape and flexibility of biomolecules like isoguanosine. researchgate.net These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and changes shape over time. researchgate.net

Simulations of Molecular Interactions and Binding Thermodynamics

MD simulations are extensively used to study how isoguanosine interacts with other molecules, including water, ions, and binding partners like proteins or other nucleic acids. mdpi.com These simulations can reveal specific interaction patterns, such as hydrogen bonding networks and the structure of the hydration shell around the molecule. acs.org

Furthermore, MD simulations are a cornerstone of methods used to calculate the thermodynamics of molecular binding. By simulating the bound (complex) and unbound states of a system, it is possible to estimate the free energy of binding, which quantifies the affinity between two molecules. nih.govfrontiersin.org Common techniques include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) : This method combines molecular mechanics energies from the simulation with continuum solvation models to calculate binding free energies. mdpi.com

Thermodynamic Integration (TI) : This is a more rigorous, albeit computationally intensive, method that calculates the free energy difference between two states by simulating a non-physical, "alchemical" transformation between them. nih.gov

Studies of Host-Guest Interactions within Hydrate Structures

Theoretical and computational studies have explored the interactions between guest molecules and the host water cages in clathrate hydrates. nih.govresearchgate.net These investigations are crucial for understanding the stability and properties of these structures. researchgate.netthe-innovation.org The interaction energy between the guest and the host is dependent on the size of the guest molecule. researchgate.netthe-innovation.org While weaker than the hydrogen bonds connecting the water molecules, host-guest interactions contribute to the stabilization of the water networks. the-innovation.org

In the context of isoguanosine, its derivatives have been shown to self-assemble into higher-order structures, such as tetramers and pentamers, that can encapsulate cations. nih.govacs.org Computational studies have been instrumental in understanding the formation and stability of these assemblies. Ab initio calculations, for instance, have been used to investigate the interaction between various guest species and dodecahedral water cages. nih.gov Molecular dynamics simulations have also been employed to study the guest-host interactions in mixed gas hydrates, revealing that the presence of one guest can alter the orientation and interactions of another. researchgate.net

Specifically for isoguanosine, computational studies have shown that isoguanine (B23775) pentads formed around monovalent cations exhibit high interaction energies and form planar complexes, whereas tetrads are significantly less planar. nih.gov This difference in planarity is thought to influence the binding and activation of other molecules, such as heme. oup.comoup.com The stability of these complexes is influenced by the encapsulated cation, with a noted preference for the self-assembly of isoguanine around cesium over potassium ions. nih.gov

The table below summarizes findings from computational studies on the interaction energies in various host-guest systems, providing a comparative context for the interactions observed in isoguanosine-containing structures.

| Host Structure | Guest Species | Computational Method | Key Finding | Reference |

| Dodecahedral water cage | Various (He, Ne, Ar, Kr, Xe, CO, H₂, N₂, O₂, NO, CO₂, NO₂, O₃, CH₄, NH₃) | Ab initio (MP2/6-31G**) | Interaction energy depends on the size of the guest molecule. | nih.gov |

| Isoguanine tetrads and pentads | Monovalent cations | Ab initio | Pentads form planar complexes with high interaction energies, while tetrads are less planar. | nih.gov |

| Mixed CH₄-CO₂ hydrate | CH₄, CO₂ | Molecular Dynamics | The presence of one guest alters the orientation and interaction of the other. | researchgate.net |

Theoretical Prediction of Photophysical Properties

The photophysical properties of isoguanosine, particularly its behavior upon absorption of UV radiation, have been extensively investigated using theoretical calculations. rsc.orgresearchgate.netnih.gov These studies are crucial for understanding the photostability of isoguanosine and its derivatives. rsc.orgresearchgate.netrsc.org

Computational studies, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), have shown that the primary relaxation mechanism for isoguanosine in aqueous solution involves non-radiative decay pathways. rsc.orgresearchgate.netrsc.org Upon excitation to the S1(ππ*) state, the population decays back to the ground state through internal conversion. rsc.orgresearchgate.net This process occurs via two main relaxation pathways with very short lifetimes, on the order of hundreds of femtoseconds and less than 2 picoseconds. rsc.orgresearchgate.net These ultrafast decay times indicate that isoguanosine is highly photostable, efficiently dissipating the absorbed electronic energy and minimizing the potential for photochemical damage. rsc.orgresearchgate.net

Further computational analysis has revealed that protonated isoguanine also decays on an ultrafast timescale after UV excitation. nih.govresearchgate.net This is attributed to barrierless paths connecting the bright S1(ππ*) state with various internal conversion funnels. nih.govresearchgate.net These findings highlight the intrinsic photostability of the isoguanine chromophore, which is in contrast to protonated guanine (B1146940) that exhibits significantly longer excited-state lifetimes. nih.gov

The table below summarizes key findings from theoretical calculations on the excited-state dynamics of isoguanosine.

| Species | Key Relaxation Pathway | Lifetimes | Computational Method | Reference |

| Isoguanosine (neutral, aqueous) | Non-radiative decay from S1(ππ) via internal conversion | Hundreds of femtoseconds and < 2 ps | DFT, TD-DFT | rsc.orgresearchgate.net |

| Protonated Isoguanine | Non-radiative decay from S1(ππ) via internal conversion | Ultrafast | Quantum mechanical calculations | nih.govresearchgate.net |

The tautomeric equilibrium of isoguanine is highly sensitive to its environment, a phenomenon that has been extensively studied through computational modeling. nih.gov Theoretical methods, particularly density functional theory (DFT), have been employed to predict the stability of different tautomers and the energy barriers for their interconversion in various media, including the gas phase, in solution, and within a DNA duplex. nih.govacs.org

In the gas phase, computational studies predict that the enol tautomers of isoguanine are predominant. acs.org However, in aqueous solution, the equilibrium shifts dramatically. nih.govacs.org DFT calculations at the B3LYP/IEFPCM/6-311++G(d,p) level of theory indicate that the syn-H1-form is the most stable neutral tautomer for isoguanosine in solution. rsc.org This keto-amino tautomer, with a hydrogen at the N1 position, is consistent with findings for other purine (B94841) nucleobases. rsc.org The N1H and N3H neutral tautomeric forms are found to be roughly equally populated in an aqueous environment. acs.org

The solvent plays a crucial role in stabilizing certain tautomers over others. scite.ai For instance, in dioxane, the equilibrium shifts towards the enol form. scite.ai The ability of isoguanine to exist as a mixture of tautomeric forms in solution, with the ratio dependent on solvent polarity, has significant implications for its base-pairing properties. scite.ai Ab initio calculations have also suggested that isoguanine may adopt an imino oxo tautomer, which could account for the unusual stability of the C/iso-G base pair. acs.org

The following table details the predicted most stable tautomers of isoguanine in different environments based on computational modeling.

| Environment | Predominant Tautomer(s) | Computational Method | Reference |

| Gas Phase | Enol tautomers | DFT (B3LYP/6-31G++G) | acs.org |

| Aqueous Solution | N1H and N3H neutral forms (keto-amino) | DFT (B3LYP/6-31G++G) | acs.org |

| Aqueous Solution (Isoguanosine) | syn-H1 tautomer (keto-amino) | DFT (B3LYP/IEFPCM/6-311++G(d,p)) | rsc.org |

| Dioxane Solution | Enol form | Not specified | scite.ai |

| DNA Microenvironment | Dramatically altered from gas phase | Theoretical methods | nih.gov |

Biological and Biochemical Roles Non Human/fundamental Research Contexts

Role in Nucleic Acid Chemistry and Expanded Genetic Alphabets

The primary thrust of isoguanosine (B3425122) research has been in the field of synthetic genetics, where scientists aim to create artificial genetic systems with more than the four standard letters (A, T, G, C). Isoguanosine and its base, isoguanine (B23775) (isoG), have been foundational in these efforts.

Investigation of Isoguanosine Integration into DNA/RNA Structures in in vitro Systems

The integration of isoguanosine into nucleic acid chains has been extensively studied using various DNA and RNA polymerases in vitro. These studies are crucial for understanding the structural and enzymatic tolerance for unnatural nucleobases. Research has shown that several polymerases can recognize isoguanosine triphosphate derivatives and incorporate them into growing DNA or RNA strands.

However, the efficiency and fidelity of this incorporation are highly dependent on the specific polymerase used and the sequence context of the template strand. For instance, Klenow fragment of E. coli DNA polymerase I, recombinant rat DNA polymerase β, and calf thymus DNA polymerase α have all been shown to incorporate nucleotides opposite an isoG template. nih.gov A significant challenge in these systems is the propensity for misincorporation. Due to the keto-enol tautomerism of the isoguanine base, where the keto form pairs with isocytosine and the enol form can mispair with thymine, nucleotides such as deoxythymidine monophosphate (dTMP) are often incorporated opposite isoG. nih.govwikipedia.org This tautomerism represents a key hurdle in achieving the high fidelity required for a truly functional expanded genetic system. nih.gov

Studies on Replication, Transcription, and Translation Fidelity in Artificial Systems

The ultimate test for an unnatural base pair is its ability to be faithfully replicated, transcribed, and translated within an artificial biological system. The isoG-isoC pair has been evaluated in all three processes in vitro.

Replication: During Polymerase Chain Reaction (PCR), the isoG-isoC pair has demonstrated a replication fidelity of approximately 93% to 98% per cycle. nih.govnih.govresearchgate.net While a significant achievement, this level of accuracy is insufficient for the reliable storage and propagation of genetic information over many cycles of replication, as the retention rate of the unnatural pair diminishes significantly. nih.gov The primary source of error is the aforementioned tautomerization of isoG, leading to mispairing with thymine (T). nih.govnih.gov To mitigate this, one strategy involved replacing thymine with 2-thiothymine (TS), whose bulkier sulfur atom sterically hinders pairing with the enol form of isoG, thereby improving the selectivity of the isoG-isoC pair to 98%. nih.gov

Transcription and Translation: The isoG-isoC pair has also been successfully incorporated into transcription systems. T7 RNA polymerase can recognize a DNA template containing isoG and incorporate the complementary isocytidine triphosphate (isoCTP) into the resulting RNA transcript. nih.gov This functionality was extended to translation, where a 54-mer messenger RNA (mRNA) containing an isoC in a codon was used in an in vitro translation system. This system successfully directed a transfer RNA (tRNA) with a corresponding isoGUC anticodon to incorporate the non-standard amino acid 3-iodotyrosine into a peptide, demonstrating a functional expansion of the genetic code. nih.gov

| System | Fidelity per PCR Cycle | Primary Source of Error | Reference |

|---|---|---|---|

| Standard isoG-isoC | ~93% | Keto-enol tautomerization of isoG leading to mispairing with Thymine (T) | nih.gov |

| isoG-isoC with 2-thiothymine (TS) replacing T | ~98% | Residual mispairing | nih.govnih.gov |

Enzymatic Recognition and Metabolism in Model Systems

Beyond its role in synthetic biology, isoguanosine and its constituent base are recognized by a variety of natural enzymes. These interactions are often studied in model systems to understand enzyme specificity and the cellular processing of non-canonical purines.

Characterization of Isoguanosine as a Substrate or Product for Enzymes (e.g., Cytosine Deaminase, hMTH1, Phosphorylases)

Isoguanine can arise in cells as a product of oxidative damage to adenine. nih.gov Consequently, cells possess enzymatic systems that can recognize and process this unnatural base.